3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
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Description
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C17H12FNO5S2 and its molecular weight is 393.4. The purity is usually 95%.
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Biological Activity
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, often referred to as V029-2692, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and its effects on various biological systems, particularly focusing on its anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C28H27FN4O7S
- IUPAC Name : 1-(3-fluorophenyl)-5-[4-(2-methoxybenzamido)-2-(propylsulfamoyl)phenoxy]-4-methyl-1H-pyrazole-3-carboxylic acid
- SMILES Notation : CCCNS(c(cc(cc1)NC(c(cccc2)c2OC)=O)c1Oc1c(C)c(C(O)=O)nn1-c1cc(F)ccc1)(=O)=O
Biological Activity Overview
The biological activity of V029-2692 has been evaluated through various studies, highlighting its potential as an anticancer agent. The following sections detail specific findings from research studies.
Anticancer Activity
-
Cell Line Studies :
- V029-2692 was tested against several cancer cell lines including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498 and SN12C). The compound exhibited selective growth inhibition with percentages greater than 10-20% across these lines, indicating potential efficacy in treating these cancers .
Cell Line Growth Inhibition (%) RPMI-8226 (Leukemia) >20 A549 (Lung Cancer) >10 A498 (Renal Cancer) >15 SN12C (Renal Cancer) >20 -
Mechanism of Action :
- The compound's mechanism involves the inhibition of critical pathways associated with cancer cell proliferation. It has been noted to affect the AMPK pathway, although its antiproliferative effects were found to be AMPK-independent. This suggests that V029-2692 may induce cell death through multiple pathways including necroptosis and autophagy .
Other Biological Activities
Aside from its anticancer properties, V029-2692 has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting a broader therapeutic potential .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of V029-2692. Here are key findings:
- Synthesis and Characterization :
-
In Vivo Studies :
- While most studies have focused on in vitro evaluations, future research is planned to assess the in vivo efficacy of V029-2692 using animal models to understand its pharmacokinetics and therapeutic window better.
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBPJPOWUVYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.